molecular formula C3H6FNO3S B13632754 3-Hydroxyazetidine-1-sulfonyl fluoride

3-Hydroxyazetidine-1-sulfonyl fluoride

Cat. No.: B13632754
M. Wt: 155.15 g/mol
InChI Key: UVVWXPJXQJATHS-UHFFFAOYSA-N
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Description

3-Hydroxyazetidine-1-sulfonyl fluoride is a compound that has garnered significant interest in the fields of organic synthesis, chemical biology, and medicinal chemistry. This compound is characterized by its unique structure, which includes a four-membered azetidine ring, a hydroxyl group, and a sulfonyl fluoride moiety. The presence of these functional groups endows the compound with distinct chemical properties and reactivity, making it a valuable building block in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyazetidine-1-sulfonyl fluoride can be achieved through several methods. One notable approach involves the photochemical flow synthesis of 3-hydroxyazetidines, which utilizes a Norrish-Yang cyclization reaction. This method involves the photochemical excitation of an acyclic 2-amino ketone precursor, leading to the formation of a cyclic product through an excited state intermolecular cyclization . The reaction conditions typically include the use of specific wavelengths of light and controlled temperatures to ensure high yields and reproducibility.

Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical flow synthesis process. The high reproducibility and short residence times of the flow process enable easy scaling, allowing access to multi-gram quantities of the compound . Additionally, other methods such as direct fluorosulfonylation using fluorosulfonyl radicals have been explored for the efficient production of sulfonyl fluorides .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyazetidine-1-sulfonyl fluoride undergoes various chemical reactions, including substitution, oxidation, and reduction. The presence of the sulfonyl fluoride group makes it particularly reactive towards nucleophiles, leading to substitution reactions. Additionally, the hydroxyl group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents that facilitate the reaction.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

3-Hydroxyazetidine-1-sulfonyl fluoride has found widespread applications in scientific research across various fields:

Chemistry: In organic synthesis, this compound serves as a versatile building block for the construction of complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel synthetic methodologies .

Biology: In chemical biology, this compound is used as a reactive probe for studying enzyme activity and protein interactions. The sulfonyl fluoride group can covalently modify specific amino acid residues, providing insights into enzyme mechanisms and protein function .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a promising candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the production of various industrial products .

Mechanism of Action

The mechanism of action of 3-hydroxyazetidine-1-sulfonyl fluoride involves its ability to covalently modify specific molecular targets. The sulfonyl fluoride group is highly reactive towards nucleophilic amino acid residues such as serine, threonine, and cysteine. This reactivity allows the compound to form covalent bonds with these residues, leading to the inhibition of enzyme activity or the modification of protein function . The molecular pathways involved in these interactions depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

3-Hydroxyazetidine-1-sulfonyl fluoride can be compared with other similar compounds, such as azetidines and sulfonyl fluorides:

Azetidines: Azetidines are a class of heterocyclic compounds that share the four-membered ring structure with this compound. the presence of the sulfonyl fluoride group in the latter compound imparts unique reactivity and chemical properties .

Sulfonyl Fluorides: Sulfonyl fluorides are known for their reactivity towards nucleophiles and their use as electrophilic warheads in chemical biology. This compound combines the properties of both azetidines and sulfonyl fluorides, making it a unique and valuable compound in various applications .

Similar Compounds: Other similar compounds include β-lactams and other azetidine derivatives, which also possess the four-membered ring structure and exhibit diverse chemical reactivity .

Properties

Molecular Formula

C3H6FNO3S

Molecular Weight

155.15 g/mol

IUPAC Name

3-hydroxyazetidine-1-sulfonyl fluoride

InChI

InChI=1S/C3H6FNO3S/c4-9(7,8)5-1-3(6)2-5/h3,6H,1-2H2

InChI Key

UVVWXPJXQJATHS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)F)O

Origin of Product

United States

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